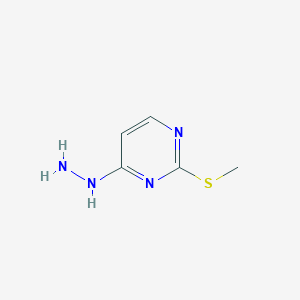
4-Hydrazino-2-(methylsulfanyl)pyrimidine
概要
説明
4-Hydrazino-2-(methylsulfanyl)pyrimidine is a chemical compound belonging to the pyrimidine family, which includes many biologically active compounds. It is a centrosymmetric molecule that has been found in both two-dimensional and three-dimensional chains. The molecule contains hydrogen bonds, which allow it to form dimers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-(methylsulfanyl)pyrimidine typically involves the reaction of 2-(methylsulfanyl)pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Hydrazino-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
4-Hydrazino-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Hydrazino-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets. The hydrazino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)pyrimidine: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Amino-2-(methylsulfanyl)pyrimidine: Similar structure but with an amino group instead of a hydrazino group, leading to different reactivity and biological activity.
4-Hydrazino-2-(methylsulfonyl)pyrimidine: Contains a sulfonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Hydrazino-2-(methylsulfanyl)pyrimidine is unique due to its hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new materials and therapeutic agents .
特性
IUPAC Name |
(2-methylsulfanylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-10-5-7-3-2-4(8-5)9-6/h2-3H,6H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMAKFIBYJTQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544538 | |
| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104408-29-9 | |
| Record name | 4-Hydrazinyl-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q1: What are the key structural features of 4-Hydrazino-2-(methylsulfanyl)pyrimidine as revealed by the research?
A1: The research primarily elucidates the crystal structure of this compound using X-ray crystallography. The key findings are:
- Dimer formation: The molecules form centrosymmetric dimers in the crystal lattice. []
- Hydrogen bonding: These dimers are linked by pairs of N—H⋯N hydrogen bonds. []
- 2D Array: Further N—H⋯N hydrogen bonding interactions extend the structure into a two-dimensional array. []
- Wave-like chains and ring motifs: The 2D array exhibits wave-like supramolecular chains interconnected by R 2 2(8) ring motifs formed through hydrogen bonding. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














